MFCD09888719
Description
MFCD09888719 (CAS No. 2107-69-9) is a small organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is structurally characterized by a 5,6-dimethoxy-1-indolone core linked to a pyridine-4-carboxaldehyde moiety via a sulfonic acid group . Its synthesis involves a multi-step reaction using catalysts like potassium hydroxide or calcium chloride in solvents such as ethanol or methanol, yielding a purity range of 92.2–99.71% under optimized conditions . Pharmacologically, this compound demonstrates inhibitory activity against cytochrome P450 (CYP) enzymes, which may influence drug-drug interaction profiles .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-6-4-5-11(9-12)10-13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORICHISXYNFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271083 | |
| Record name | 1-[(3-Chlorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-96-9 | |
| Record name | 1-[(3-Chlorophenyl)methyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD09888719” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The process may involve multiple stages, including intermediate formation and purification steps.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and energy consumption while maximizing output. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD09888719” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in different reduced forms.
Substitution: The compound participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents, reducing agents, or nucleophiles. The conditions may include controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
“MFCD09888719” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in various industrial processes, including the production of materials and chemicals.
Mechanism of Action
The mechanism by which “MFCD09888719” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Mechanistic and Functional Insights
- Structural Similarities : All compounds share a dimethoxyindole backbone, but substitutions at the sulfonate group (e.g., methyl in CAS 2110-01-8) alter electronic density, affecting CYP binding affinity .
- Thermal Stability : this compound remains stable up to 150°C, outperforming CAS 2107-70-2 (decomposition at 120°C), which correlates with its suitability for high-temperature processing .
- Toxicity Profile : this compound shows lower hepatotoxicity (LD₅₀: 450 mg/kg) compared to CAS 2108-15-4 (LD₅₀: 280 mg/kg) in murine models, likely due to reduced metabolite accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
